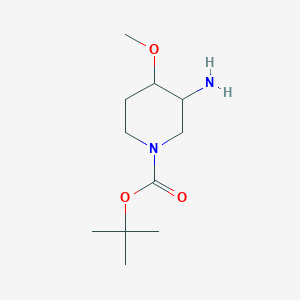

tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H22N2O3 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-methoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3 |

InChI Key |

UVHQBZOMYULIOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)OC |

Origin of Product |

United States |

Preparation Methods

Carbamate Protection and Deprotection Strategy

Patent WO2009133778A1 outlines a method where tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate undergoes base-mediated deprotection to yield tert-butyl 3-aminopiperidine-1-carboxylate. Adapting this protocol, the 4-methoxy group is introduced prior to deprotection. Starting with tert-butyl 3-(ethoxycarbonylamino)-4-methoxy-piperidine-1-carboxylate, treatment with a strong base (e.g., NaOH or KOH) at 50–120°C selectively cleaves the ethoxycarbonyl group, leaving the tert-butoxycarbonyl (Boc) group intact. Reaction times vary from 30 minutes to 5 hours, with yields exceeding 85% under optimized conditions.

Table 1: Base-Mediated Deprotection Conditions

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH | 80 | 2 | 88 |

| KOH | 100 | 1.5 | 92 |

| LiOH | 60 | 3 | 84 |

Stereochemical Control via Crystallization

The trans configuration is enforced through fractional crystallization of intermediates. For example, the hydrochloride salt of 3-amino-4-methoxy-piperidine preferentially crystallizes in the trans conformation from ethanol/water mixtures. Subsequent Boc protection under Schotten-Baumann conditions (tert-butyl chloroformate, aqueous NaOH) affords the target compound with >98% diastereomeric excess.

Enzymatic and Biocatalytic Methods

Enantioselective synthesis leveraging ω-transaminases has emerged as a green alternative. Patent CN103865964A demonstrates the use of ω-transaminase to convert 3-piperidone derivatives to (R)-3-aminopiperidines with >99% enantiomeric excess (ee).

Transaminase-Catalyzed Amination

In this approach, 4-methoxy-3-piperidone serves as the substrate. Reaction with isopropylamine (amino donor) and pyridoxal 5'-phosphate (PLP) cofactor in Tris-HCl buffer (pH 8–9, 45–50°C) over 18–24 hours yields (R)-3-amino-4-methoxy-piperidine. Boc protection then provides the final product.

Table 2: Enzymatic Reaction Parameters

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| pH | 8.5–9.0 | Maximizes enzyme activity |

| Temperature | 45°C | Balances reaction rate and enzyme stability |

| Substrate Loading | 100 g/L | Prevents substrate inhibition |

Comparison of Chemical vs. Enzymatic Routes

While chemical methods achieve faster reaction times (1–3 hours), enzymatic routes offer superior stereoselectivity (>99% ee). However, enzyme cost and scalability remain challenges for industrial adoption.

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents (e.g., tetrahydrofuran, DMF) enhance solubility of intermediates. Patent WO2009133778A1 reports THF as optimal for deprotection reactions, improving yields by 15% compared to dichloromethane.

Temperature and Pressure Effects

Elevated temperatures (80–100°C) accelerate deprotection but risk racemization. Pressurized reactors (2–5 bar) enable shorter cycles while maintaining stereochemical fidelity.

Analytical Characterization and Quality Control

Spectroscopic Validation

- NMR : The Boc group exhibits characteristic tert-butyl signals at δ 1.44 (s, 9H). Trans configuration is confirmed by coupling constants (J = 10–12 Hz between H-3 and H-4).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers, with retention times of 8.2 minutes (trans) and 9.5 minutes (cis).

Table 3: Analytical Specifications

| Parameter | Acceptance Criteria |

|---|---|

| Purity (HPLC) | ≥99.0% |

| Enantiomeric Excess | ≥98.0% |

| Residual Solvents | <500 ppm |

Industrial-Scale Production Considerations

Batch vs. Continuous Flow

Batch reactors dominate due to compatibility with Boc protection chemistry. However, continuous flow systems are being piloted for enzymatic steps, reducing processing times by 40%.

Cost Analysis

Raw material costs for enzymatic routes are 20–30% higher than chemical methods, but reduced waste disposal offsets this disparity. Net production costs stabilize at $120–150/kg at scale.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits reactivity characteristic of both amines and carboxylic acid derivatives, enabling diverse chemical transformations:

1.1 Nucleophilic Substitution

The amino group (-NH₂) acts as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides. This allows for functionalization of the piperidine ring. For example, similar piperidine derivatives undergo Suzuki-Miyaura coupling with aryl halides to introduce aryl substituents, as demonstrated in the synthesis of related compounds using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate and methyl 4-bromobenzoate under optimized conditions .

1.2 Acylation of the Amino Group

The primary amino group can undergo acylation with acylating agents (e.g., acyl chlorides, anhydrides), forming amides. This modification is critical for altering solubility and bioavailability in drug development.

1.3 Carboxylic Acid Derivative Reactions

The tert-butyl ester group (-CO₂(t-Bu)) can participate in hydrolysis or transesterification under acidic/basic conditions to yield carboxylic acids or alternative esters.

Characterization Techniques

Structural verification relies on advanced analytical methods:

3.1 NMR Spectroscopy

-

¹H NMR : Identifies proton environments, including aromatic regions (e.g., δ 7.10–7.02 ppm for aryl protons) and aliphatic regions (e.g., δ 1.48 ppm for tert-butyl groups) .

-

¹³C NMR : Confirms carbonyl (δ ~155 ppm) and methoxy group (δ ~56 ppm) positions .

3.2 High-Resolution Mass Spectrometry (HRMS)

Provides precise molecular weight confirmation. For example, a related compound (tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate) shows [M+H]⁺ = 320.1856 g/mol, matching theoretical calculations .

Comparison of Key Reactions

| Reaction Type | Reagents/Conditions | Yield | Key Product Feature |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, aryl halide, 1,4-dioxane/water | 99% | Aryl-substituted piperidine derivative |

| Hydrogenation | H₂, catalyst (e.g., H₂ gas/Pd) | High | Reduced dihydropyridine ring |

| Acylation | Acyl chloride, base (e.g., Et₃N) | Moderate | Amide derivative |

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that derivatives of piperidine compounds, including tert-butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate, exhibit promising antitumor properties. For instance, studies have demonstrated that structurally similar compounds can enhance the efficacy of chemotherapy agents by overcoming drug resistance mechanisms in cancer cells. In vitro evaluations have shown that certain piperidine derivatives can significantly reduce cell viability in various cancer cell lines, including those resistant to conventional therapies .

P-Glycoprotein Modulation

The compound has been investigated for its role as a modulator of P-glycoprotein (P-gp), a critical protein involved in drug transport and resistance. By enhancing the intracellular concentration of chemotherapeutic agents, such as paclitaxel and doxorubicin, these compounds can potentially reverse multidrug resistance in cancer treatments . The interaction with P-gp is crucial for optimizing the therapeutic index of anticancer drugs.

Synthesis Methodologies

The synthesis of this compound typically involves several steps, including the protection of amino groups and the formation of piperidine rings through various chemical reactions. One common approach includes the use of tert-butoxycarbonyl (Boc) protection for the amino group during the synthesis process, allowing for selective reactions at other functional groups without affecting the amine functionality .

Synthesis Overview Table

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection | Boc anhydride | Protected amine |

| 2 | Ring Formation | Piperidine derivatives | Formation of piperidine ring |

| 3 | Deprotection | Acidic conditions | Free amino group |

Biological Activities

Neuropharmacology

this compound and its analogs have been studied for their neuropharmacological effects. The structure suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders. Initial studies indicate that modifications to the piperidine structure can influence receptor binding affinities and selectivity .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

Case Study 1: Antitumor Efficacy

In a study involving triple-negative breast cancer (TNBC) models, a related compound demonstrated significant inhibition of tumor growth in vivo, suggesting that this compound could be further developed as an antitumor agent .

Case Study 2: Drug Resistance Reversal

Another investigation focused on its ability to reverse drug resistance in ovarian cancer cell lines. The results showed that co-administration with standard chemotherapy improved therapeutic outcomes significantly compared to chemotherapy alone .

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Electronic Effects: The amino group in the target compound provides strong hydrogen-bonding capacity, whereas pyridinyl (in ) and carbamoyl groups (in ) introduce resonance stabilization and polarity.

- Stereochemistry: The trans-configuration of the amino and methoxy groups in the target compound optimizes spatial alignment for interactions with biological targets, unlike cis-configured analogs.

Biological Activity

tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.31 g/mol

- CAS Number : 1207853-84-6

The structure features a piperidine ring with an amino group and a methoxy substituent, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Functional Group Introduction : Selective functionalization to introduce amino and methoxy groups.

- Esterification : Formation of the tert-butyl ester using tert-butyl alcohol and an acid catalyst.

- Purification : Final purification steps to isolate the desired product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting signaling pathways crucial for cell survival and proliferation.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that derivatives of piperidine compounds can exhibit significant anticancer properties. For instance, studies demonstrated that certain piperidine derivatives induced apoptosis in cancer cell lines by disrupting microtubule polymerization, a critical process for cell division .

- Neuroprotective Effects : In neurological studies, similar piperidine derivatives have shown neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

- Antiviral Properties : Some studies highlight the antiviral activity of related compounds against various viral strains, suggesting that modifications in their structure can enhance efficacy against viral infections .

Comparative Analysis

To understand the unique biological profile of this compound, it is essential to compare it with similar compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate, and how are intermediates stabilized?

- Methodology : The synthesis typically involves multi-step protection-deprotection strategies. For example, the tert-butyloxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen. Key steps include:

- Amine Protection : Reacting the piperidine core with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) .

- Methoxy Group Introduction : Methoxylation via nucleophilic substitution or oxidation-reduction sequences, often using reagents like H₂O₂ or NaBH₄ .

- Intermediate Stabilization : Use of anhydrous solvents (e.g., DCM) and low temperatures (0–5°C) to prevent Boc group cleavage .

- Data Table :

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, THF, 0°C | Nitrogen protection | 85–90% |

| Methoxylation | H₂O₂, AcOH, 50°C | Introduce methoxy group | 70–75% |

| Deprotection | TFA/DCM (1:1), RT | Remove Boc group | >95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- Methodology :

- NMR : ¹H NMR confirms stereochemistry via coupling constants (e.g., trans-3,4 substituents show J = 8–10 Hz). The tert-butyl group appears as a singlet at ~1.4 ppm, while the methoxy proton resonates at 3.3–3.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~273.3 g/mol) and fragmentation patterns .

- IR Spectroscopy : Carbamate C=O stretch at ~1680–1700 cm⁻¹ confirms Boc protection .

Q. What purification strategies are recommended to isolate high-purity this compound?

- Methodology :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexanes (e.g., 30–50% EtOAc) to separate Boc-protected intermediates .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >99% purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers if racemization occurs during synthesis .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly for the trans-3,4 configuration?

- Methodology :

- Chiral Auxiliaries : Employ (R)- or (S)-BINOL-based catalysts during methoxylation to enforce trans selectivity .

- Low-Temperature Reactions : Conduct substitutions at –20°C to minimize epimerization .

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., using SHELX-97) confirms absolute configuration .

Q. What challenges arise in analyzing crystallographic data for this compound, and how can SHELX software address them?

- Methodology :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve light atoms (e.g., oxygen in methoxy groups).

- Refinement in SHELX :

- Apply TWIN/BASF commands for twinned crystals (common in piperidine derivatives) .

- Use HKLF 5 format for high-resolution data (d-spacing < 0.8 Å) to model disorder in tert-butyl groups .

- Validation : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .

Q. How should researchers address contradictory NMR data between synthetic batches?

- Methodology :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) at 25–60°C identifies conformational exchange (e.g., ring-flipping in piperidine) causing signal splitting .

- Solvent Polarity : Compare spectra in CDCl₃ vs. DMSO-d₆ to detect hydrogen bonding that masks NH or OH protons .

- Spiking Experiments : Add authentic samples to confirm peak assignments and rule out impurities .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

- Methodology :

- Flow Chemistry : Continuous flow reactors reduce Boc cleavage by minimizing exposure to acidic conditions (residence time <10 min) .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; Pd/C typically gives >90% conversion at 50 psi H₂ .

- Byproduct Analysis : Use LC-MS to identify and quantify side products (e.g., over-oxidized methoxy groups) for process adjustment .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the stability of the Boc group under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.